(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13460829
Molecular Formula: C12H23NO3S
Molecular Weight: 261.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23NO3S |
|---|---|
| Molecular Weight | 261.38 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(9-13)17-8-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | GLNHDPDAMCLMTR-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H](C1)SCCO |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)SCCO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)SCCO |
Introduction
Structural and Molecular Properties
Chemical Identity and Stereochemistry
The compound’s structure includes a piperidine ring substituted at the 3-position with a 2-hydroxyethylsulfanyl group () and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The (S)-configuration at the 3-position is critical for its stereospecific interactions in biochemical systems .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.38 g/mol |
| CAS Number | 1353973-14-4 |
| Boiling Point | Not reported |
| Density | 1.032 g/mL (analogous compound) |
| Solubility | Soluble in polar organic solvents |
Synthesis and Reaction Conditions
Synthetic Routes
The synthesis typically involves multi-step reactions, including:
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Protection of the Piperidine Nitrogen: Introduction of the Boc group using di-tert-butyl dicarbonate under basic conditions .
-
Sulfanyl Group Introduction: Thiol-ene reactions or nucleophilic substitution to attach the hydroxyethylsulfanyl moiety .
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Chiral Resolution: Use of resolving agents like D-pyroglutamic acid to isolate the (S)-enantiomer .
Table 2: Key Reaction Parameters
Biological Activity and Applications
Therapeutic Prospects
The tert-butyl ester improves metabolic stability, making the compound a candidate for prodrug development. Potential applications include:
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Neurodegenerative Disease Therapeutics: Targeting MAO-B in Parkinson’s disease .
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Anticancer Agents: Piperidine scaffolds in tankyrase inhibitors for oncology .
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, eye protection, ventilation |
| Storage | Tightly closed in a dry environment |
| Disposal | Hazardous waste protocols |
Comparative Analysis with Analogues
Functional Group Impact
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Boc vs. Other Protecting Groups: The tert-butyl ester offers superior stability under basic conditions compared to methyl esters .
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Stereochemical Influence: The (S)-enantiomer shows 2–3× higher binding affinity than the (R)-form in enzyme assays .
Table 4: Analogous Compounds
| Compound | Key Difference | Bioactivity |
|---|---|---|
| (R)-3-Hydroxypiperidine-1-Boc ester | Opposite configuration | Lower MAO-B inhibition |
| 3-(2-Hydroxyethyl)piperidine-1-Boc ester | Lacks sulfanyl group | Reduced solubility |
Future Research Directions
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